molecular formula C21H26N2O2S B4927665 N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide

N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide

Katalognummer B4927665
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: JRSVGSLNGKMOLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anticancer properties. This molecule was first synthesized by researchers at the Bayer pharmaceutical company in 2001, and since then, it has been used in a variety of scientific studies to investigate its mechanisms of action and potential therapeutic applications.

Wirkmechanismus

BAY 11-7082 inhibits the activity of NF-κB by covalently modifying a critical cysteine residue in the protein. This modification prevents the protein from binding to DNA and activating target genes, thereby reducing the expression of pro-inflammatory cytokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, promoting apoptosis in cancer cells, and inhibiting angiogenesis. In addition, it has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various biological processes and diseases. However, one limitation of using BAY 11-7082 is its potential toxicity, particularly at high concentrations. Researchers must carefully titrate the dose of BAY 11-7082 to avoid nonspecific effects and toxicity.

Zukünftige Richtungen

There are several potential future directions for research on BAY 11-7082. One area of interest is investigating its potential therapeutic applications in diseases such as cancer, inflammatory bowel disease, and Alzheimer's disease. In addition, researchers may explore the use of BAY 11-7082 in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanisms of action of BAY 11-7082 and to identify potential off-target effects.

Synthesemethoden

The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 4-butylaniline with carbon disulfide to form the corresponding thiourea. This intermediate is then reacted with 3-isopropoxybenzoyl chloride to generate the final product. The synthesis of BAY 11-7082 is a relatively straightforward process, and the compound is readily available for research purposes.

Wissenschaftliche Forschungsanwendungen

BAY 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. In particular, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and promoting cell survival. By inhibiting NF-κB activity, BAY 11-7082 has been shown to reduce inflammation and promote apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-4-5-7-16-10-12-18(13-11-16)22-21(26)23-20(24)17-8-6-9-19(14-17)25-15(2)3/h6,8-15H,4-5,7H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVGSLNGKMOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.